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Compound of Interest

Compound Name: Fenoprop ethanolamine

Cat. No.: B15345265

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies and
analytical techniques required for the chemical structure elucidation of Fenoprop
ethanolamine. Fenoprop ethanolamine is an ionic salt formed from the acidic herbicide
Fenoprop (also known as Silvex) and the organic base ethanolamine. A precise confirmation of
its structure is critical for regulatory compliance, formulation development, and toxicological
studies. This document outlines a systematic workflow for elucidation, details key experimental
protocols, and presents expected analytical data in a structured format.

Proposed Chemical Structure

Fenoprop ethanolamine is the product of an acid-base reaction between 2-(2,4,5-
trichlorophenoxy)propanoic acid (Fenoprop) and 2-aminoethan-1-ol (ethanolamine). The
carboxylic acid group of Fenoprop donates a proton to the amino group of ethanolamine,
resulting in the formation of an ethanolammonium cation and a fenoprop carboxylate anion,
which are held together by an ionic bond.

The molecular formula of the Fenoprop moiety is CoH7Cl303, and the ethanolamine moiety is
C2H7NO[1][2]. The combined salt has a molecular formula of CoH7Cls03-C2H7NO and a
molecular weight of approximately 330.59 g/mol [2].
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Caption: lonic structure of Fenoprop Ethanolamine.

Analytical Workflow for Structure Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the Fenoprop
ethanolamine structure. The workflow is designed to first separate the ionic pair and then
characterize the individual components (cation and anion) before confirming their association in
the original sample.
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Caption: General workflow for the structural elucidation of Fenoprop Ethanolamine.

Spectroscopic and Chromatographic Data

The following tables summarize the expected quantitative data from key analytical techniques
used to identify the Fenoprop anion and ethanolammonium cation.
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Mass Spectrometry Data

Electrospray lonization Mass Spectrometry (ESI-MS) is ideal for analyzing the pre-formed ions
of the salt. The analysis would be run in both positive and negative ion modes.

Expected [M]~ or Key Fragment lons
lon Mode
[M]* (m/z) (MS/MS)
~195/197/199 (loss of
) ] propanoic acid),
Fenoprop Anion Negative 267.9/269.9/271.9
~223/225/227 (loss of
CO2)
Ethanolammonium - ~44 (loss of H20), ~31
Positive 62.1
Cation (loss of CH20H)

Note: The isotopic
pattern for the
Fenoprop anion
(approx. 9:6:1 ratio) is
due to the presence of

three chlorine atoms.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
each component. The sample would be dissolved in a suitable deuterated solvent like DMSO-
ds.

Table 2: Expected *H NMR Signals
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Protons

Expected Chemical

Moiety (Assignment) Shift (ppm) Multiplicity
Fenoprop Aromatic CH 7.0-7.5 Doublet, Singlet
O-CH 45-5.0 Quartet
CHs 15-2.0 Doublet
Ethanolamine HO-CH: 35-4.0 Triplet
H3sN*-CH:z 2.8-33 Triplet
| | OH, NHs* | Broad, variable | Singlet |
Table 3: Expected 3C NMR Signals
Moiety Carbons (Assignment) Expected Chemical Shift
(ppm)
Fenoprop C=0 (carboxylate) 170 - 175
C-CI (aromatic) 125 -135
C-0O (aromatic) 145 - 155
CH (aromatic) 115-130
O-CH 70 - 80
CHs 15-25
Ethanolamine HO-CH: 55 - 65

| | HsN*-CHz | 40 - 50 |

Infrared (IR) Spectroscopy Data

FTIR is used to identify the key functional groups present in the salt.

Table 4: Key IR Absorption Bands
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Wavenumber
(cm™)

3200-3500 (broad)

Functional Group

O-H Stretch

Moiety

Ethanolamine

Description

Indicates hydroxyl
group

2800-3100 (broad)

N-H Stretch

Ethanolammonium

Cation

Indicates protonated

amine (ammonium)

C=0 Asymmetric

Characteristic of

1580-1620 Fenoprop Anion

Stretch carboxylate salt

C=0 Symmetric ] Characteristic of
1390-1430 Fenoprop Anion

Stretch carboxylate salt
1200-1300 C-O Stretch (ether) Fenoprop Aryl-alkyl ether stretch

) Primary alcohol

1000-1100 C-0O Stretch (alcohol) Ethanolamine

stretch

| 700-850 | C-ClI Stretch | Fenoprop | Aromatic carbon-chlorine bond vibration |

Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)

o Sample Preparation: Accurately weigh approximately 1 mg of the Fenoprop ethanolamine

salt and dissolve in 10 mL of a 50:50 methanol:water solution to create a 100 pg/mL stock

solution. Further dilute as necessary.

o Chromatographic Conditions:

[e]

source.

[e]

[e]

o

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Instrument: HPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 um patrticle size).
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o Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to
initial conditions and equilibrate.

o Flow Rate: 0.3 mL/min.

o Injection Volume: 5 pL.

e Mass Spectrometer Conditions:
o lonization Mode: ESI, run separately in positive and negative modes.
o Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
o Scan Range: 50 - 500 m/z.

o Data Acquisition: Perform full scan for parent ions and data-dependent MS/MS for
fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds or D20).

e Instrument: 400 MHz (or higher) NMR spectrometer.
o Experiments:
o Acquire a standard *H NMR spectrum.
o Acquire a broadband proton-decoupled 3C NMR spectrum.

o Perform additional 2D experiments like COSY (*H-1H correlation) and HSQC (*H-13C
correlation) to confirm assignments and connectivity.

o Data Processing: Process the raw data (FID) using appropriate software. Reference the
spectra to the residual solvent peak. Integrate *H signals and assign chemical shifts for all
observed peaks.
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Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the
sample with ~100 mg of dry KBr powder and pressing into a thin, transparent disk.
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

e Instrument: FTIR spectrometer.

o Data Acquisition:

[e]

Collect a background spectrum of the empty sample compartment or KBr pellet.

o

Collect the sample spectrum.

[¢]

Scan Range: 4000 - 400 cm™1,

Resolution: 4 cm~1.

o

[e]

Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

o Data Analysis: The background is automatically subtracted from the sample spectrum.
Identify and label the major absorption peaks and assign them to the corresponding
functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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